4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
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Overview
Description
4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
- Heterocyclic Synthesis : Research has explored the synthesis of various heterocyclic compounds, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, which are structurally similar to 4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide (Mohareb et al., 2004).
X-ray Crystallography and Molecular Structure
- Molecular Structure Analysis : X-ray crystallography has been used to study similar pyrazole derivatives. These studies can provide insights into the molecular structure, stability, and conformations of compounds like this compound (Kumara et al., 2018).
Antimicrobial and Antiviral Research
- Antimicrobial Activity : Similar pyrazole derivatives have been investigated for their antimicrobial properties. This research is crucial for developing new pharmaceuticals and understanding the antimicrobial potential of these compounds (Abunada et al., 2008).
- Antiavian Influenza Virus Activity : Some studies have focused on synthesizing benzamide-based pyrazoles and testing their efficacy against avian influenza, suggesting potential antiviral applications for compounds structurally related to this compound (Hebishy et al., 2020).
Potential in Drug Development
- Drug Development for Cancer : Certain benzamide derivatives have been synthesized and evaluated for their potential as antitumor agents. This indicates the possibility of using structurally related compounds, like this compound, in cancer treatment research (Yoshida et al., 2005).
Mechanism of Action
Benzyl Compounds
Benzyl compounds are often used in organic synthesis due to their stability and ease of removal . In the context of bioactivity, N-Benzylbenzamide, a compound with a similar structure, is known to inhibit the activity of tyrosinase , an enzyme that catalyzes the oxidation of phenols (like tyrosine) and is involved in the synthesis of melanin.
Cyclopenta[c]pyrazole Compounds
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-benzyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-24-20(18-8-5-9-19(18)23-24)22-21(25)17-12-10-16(11-13-17)14-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWXHZGLVCLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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